molecular formula C24H19F3N4O3 B14098845 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B14098845
M. Wt: 468.4 g/mol
InChI Key: HWWWCPHCJCSGNA-UHFFFAOYSA-N
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Description

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a pyrido[2,3-d]pyrimidine core with phenylethyl and trifluoromethylphenyl substituents

Preparation Methods

The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrimidine derivatives with phenylethylamine, followed by acylation with trifluoromethylphenyl acetic acid. The reaction conditions often require the use of catalysts and solvents such as acetic anhydride and dimethylformamide to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylethyl and trifluoromethylphenyl groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to enhance reaction rates and yields .

Scientific Research Applications

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of PARP-1 (Poly ADP-ribose polymerase 1), a key enzyme involved in DNA repair. By inhibiting PARP-1, the compound can prevent the repair of DNA damage in cancer cells, leading to cell death. This mechanism is particularly useful in combination with other DNA-damaging agents in cancer therapy .

Properties

Molecular Formula

C24H19F3N4O3

Molecular Weight

468.4 g/mol

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H19F3N4O3/c25-24(26,27)18-10-4-5-11-19(18)29-20(32)15-31-21-17(9-6-13-28-21)22(33)30(23(31)34)14-12-16-7-2-1-3-8-16/h1-11,13H,12,14-15H2,(H,29,32)

InChI Key

HWWWCPHCJCSGNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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